1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate typically involves the condensation of pyrazine-2-carboxylic acid hydrazide with naphthaldehyde, followed by esterification with 2,4-dichlorobenzoic acid. The reaction conditions often include refluxing in an acidic medium to facilitate the condensation and esterification processes .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorobenzoate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyrazine ring may yield pyrazine N-oxides, while reduction of the hydrazone linkage can produce corresponding amines .
Scientific Research Applications
1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as an anti-tubercular agent and other therapeutic uses.
Industry: May be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate involves its interaction with specific molecular targets. The pyrazine ring can interact with enzymes, potentially inhibiting their activity. The hydrazone linkage may also play a role in binding to biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine ring structure.
Naphthalene derivatives: Compounds with naphthalene moieties used in various chemical applications.
Dichlorobenzoate esters: Esters of dichlorobenzoic acid with diverse chemical properties.
Uniqueness
1-((2-(Pyrazine-2-carbonyl)hydrazono)methyl)naphthalen-2-yl 2,4-dichlorobenzoate is unique due to its combination of a pyrazine ring, naphthalene moiety, and dichlorobenzoate group.
Properties
CAS No. |
769150-75-6 |
---|---|
Molecular Formula |
C23H14Cl2N4O3 |
Molecular Weight |
465.3 g/mol |
IUPAC Name |
[1-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]naphthalen-2-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C23H14Cl2N4O3/c24-15-6-7-17(19(25)11-15)23(31)32-21-8-5-14-3-1-2-4-16(14)18(21)12-28-29-22(30)20-13-26-9-10-27-20/h1-13H,(H,29,30)/b28-12+ |
InChI Key |
OSDHNNFVPIMJQJ-KVSWJAHQSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C3=NC=CN=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C3=NC=CN=C3)OC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.